Home > Products > Screening Compounds P62159 > 3-(4-Chlorophenyl)-2-morpholinoquinoline
3-(4-Chlorophenyl)-2-morpholinoquinoline - 339013-36-4

3-(4-Chlorophenyl)-2-morpholinoquinoline

Catalog Number: EVT-2910639
CAS Number: 339013-36-4
Molecular Formula: C19H17ClN2O
Molecular Weight: 324.81
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

1,3-Bis-3-(4-Chlorophenyl)-2,3-dihydroquinazolin-4(1H)-on-2-thioxopropane (C)

Compound Description: This quinazoline derivative was synthesized and characterized for its potential as a dual inhibitor of VEGFR-2 and Aurora kinase []. VEGFR-2 plays a crucial role in angiogenesis, making it a target for anti-angiogenic agents. AURKA, involved in cell proliferation, is often overexpressed in various cancers. Docking studies suggest this compound might inhibit both, potentially playing a role in cancer treatment.

(Z)-3-(4-chlorophenyl)-2-phenylacrylonitrile

Compound Description: This compound's crystal and molecular structures were investigated to understand the weak non-covalent interactions present within its crystal structure []. This type of analysis is essential for understanding the compound's physical properties and potential for intermolecular interactions.

N-[(1S,2S)-3-(4-Chlorophenyl)-2-(3-cyanophenyl)-1-methylpropyl]-2-methyl-2-{[5-(trifluoromethyl)pyridin-2-yl]oxy}propanamide (MK-0364)

Compound Description: MK-0364 is a highly potent and selective cannabinoid-1 receptor (CB1R) inverse agonist [, ]. Its development focused on improving in vivo efficacy and reducing reactive metabolite formation []. Studies show it effectively reduces food intake and promotes weight loss in rodent obesity models [], highlighting its potential as an anti-obesity treatment.

3-(2-(4-Chlorophenylimino)-3-(4-chlorophenyl)-2,3-dihydrothiazol-4-yl)-2H-Chromen-2-one

Compound Description: This compound was synthesized through a highly efficient one-pot, three-component approach []. Its structure, confirmed by analytical and spectral data, highlights the feasibility of this synthetic route for similar compounds.

Di‐ and Triorganotin(IV) Complexes of (E)‐3‐(4‐Chlorophenyl)‐2‐phenylpropenoic Acid

Compound Description: A series of these complexes were synthesized to explore new organotin(IV) compounds with potential industrial and biological uses []. They were characterized using various spectroscopic techniques, revealing structural information and potential biological activities, with triorganotin(IV) complexes exhibiting greater activity than diorganotin(IV) derivatives.

3-(4-chlorophenyl)-2-(diphenylphosphinoyl)oxaziridine

Compound Description: This oxaziridine, containing an N-phosphinoyl group, was synthesized and characterized using NMR spectroscopy and X-ray crystallography []. Its unique structure and bonding features, including an abnormally long P-N bond, provide valuable insights into this class of compounds.

3-(4-Chlorophenyl)-2-(2-aminothiazol-4-yl)-5-methoxybenzo[b]furan derivatives

Compound Description: These derivatives were synthesized and evaluated for their ability to inhibit leukotriene B(4) []. Notably, compound 9b exhibited potent and selective inhibition of the human BLT(2) receptor, surpassing the potency of the positive control compound, ZK-158252, highlighting its potential as a therapeutic agent.

(2E)-3-[3-(Benzyloxy) Phenyl]-1-(4’-Chlorophenyl)-2-Propen-1-one [BPClPO]

Compound Description: This chalcone derivative was synthesized and analyzed for its medicinal properties using DFT calculations and molecular docking studies []. Its potential as a therapeutic agent is supported by the pharmacological activities often associated with chalcone-based compounds, including antiviral, antimalarial, and anticancer properties.

3-(4-Chlorophenyl)-2-(3-Substituted Propyl Thio) Quinazolin-4-(3H)-ones

Compound Description: This series of compounds was synthesized and tested for H1-antihistaminic activity []. In vivo studies on guinea pigs revealed their ability to protect against histamine-induced bronchospasm. Specifically, compound PC5 showed promising activity with minimal sedation, suggesting its potential as a new class of H1-antihistaminic agents.

3-(4-chlorophenyl)-2-cyanopropenonitrile

Compound Description: This compound was studied using Raman, infrared, and polarized infrared reflection spectroscopy to analyze its low-frequency vibrational modes and understand its solid-state properties [].

5-[3-(4-methylphenyl)- and 5-[3-(4-chlorophenyl)-2-propenylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione

Compound Description: The supramolecular structures of these two related compounds were investigated using X-ray crystallography []. The analysis revealed how weak C-H...O hydrogen bonds influence their crystal packing, providing insights into their solid-state interactions.

3‐(4‐Chlorophenyl)‐2‐(diisobutylamino)‐4‐oxo‐5‐phenyl‐4,5‐dihydro‐3H‐pyrrolo[3,2‐d]pyrimidine‐7‐carbonitrile

Compound Description: This compound was synthesized via a tandem aza-Wittig reaction and characterized by X-ray crystallography []. The structural analysis revealed details about its conformation and the influence of intramolecular C—H⋯N hydrogen bonds, providing valuable information for understanding its properties.

(E)-3-(4-Chlorophenyl)-2-(2-thienyl)acrylonitrile

Compound Description: This compound's crystal structure was analyzed, revealing its formation of C(5) chains through C—H⋯N hydrogen bonds []. This structural information provides insights into the compound's intermolecular interactions and solid-state packing.

(E)-3-(4-Chlorophenyl)-1-(2-fluoro-4-methoxyphenyl)-2-propen-1-one

Compound Description: Synthesized as a potential chemotherapeutic agent for leishmaniasis, this novel compound is a halogenated chalcone, a class known for its antiparasitic properties [].

Methyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate derivatives and their Metal Complexes

Compound Description: These derivatives and their metal complexes were synthesized and evaluated for anti-tumor activity against human colorectal carcinoma cells (HCT-116) []. Notably, several compounds showed significant inhibitory effects on HCT-116 cell growth without affecting normal cells. Molecular docking studies suggest these compounds might act as CDK8-CYCC kinase inhibitors.

(E)-3-(4-chlorophenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one

Compound Description: This compound's molecular structure, electronic properties, and chemical reactivity were extensively studied using DFT calculations []. Additionally, it was synthesized and characterized through FT-IR, 1HNMR, and 13C NMR spectroscopic techniques. These investigations provide a comprehensive understanding of its properties and chemical behavior.

2-Bromo-4-chlorophenyl-2-bromobutanoate (3) and its Derivatives

Compound Description: 2-Bromo-4-chlorophenyl-2-bromobutanoate (3) was synthesized and utilized to prepare various derivatives through a Pd-catalyzed Suzuki cross-coupling reaction []. DFT studies were conducted to investigate the reactivity, electronic properties, and non-linear optical properties of these compounds, providing valuable insights into their potential applications.

(R)-5-[(R)-3-(4-chlorophenyl)-5-methyl-4,5-dihydroisoxazol-5-yl]-2-methylcyclohex-2-enone

Compound Description: This compound, a diastereoisomer, consists of a dihydroisoxazole ring linked to a cyclohex-2-enone ring []. Its crystal structure, determined through X-ray diffraction, revealed specific conformational preferences and intermolecular interactions, particularly C—H⋯O, C—H⋯N, and C—H⋯π interactions, which influence its solid-state packing.

(E)-1-(4-Chlorophenyl)-3-(4-(Dimethylamino)Phenyl)Prop-2-en-1-one (DAP)

Compound Description: DAP, a laser dye, has been studied for its potential as a new laser medium []. Its photophysical properties, such as absorption and fluorescence spectra, were examined under various conditions, including different solvents, concentrations, and pump power excitations. DAP exhibits amplified spontaneous emission (ASE), indicating its suitability for laser applications.

1-Benzyl-6-(4-chlorophenyl)-2-(4-R-phenyl)-4-(4-R-styryl)-2,3-dihydropyrazolo[3,4-b][1,4]diazepines

Compound Description: These compounds were synthesized via a reaction of 4-amino-5-benzylamino-3-(4-chlorophenyl)-1H-pyrazole with diarylidenketones []. Their structures were confirmed through various spectroscopic techniques, including IR, 1H-NMR, 13C-NMR, and MS, providing comprehensive structural characterization.

N-(4-Nitrophenyl)-2-{2-[3-(4-chlorophenyl)-5-[4-(propan-2-yl)phenyl]-4,5-dihydro-1H-pyrazol-1-yl]-4-oxo-4,5-dihydro-1,3-thiazol-5-yl}acetamide (2)

Compound Description: Compound (2) was synthesized from the reaction of 3-(4-chlorophenyl)-5-[4-(propan-2-yl)phenyl]-4,5-dihydro-1H-pyrazole-1-carbothioamide (1) with N-(4-nitrophenyl)maleimide []. Characterization using FT-IR, NMR, and LCMS confirmed the cyclization process and provided structural insights.

2-[3-(4-chlorophenyl)-5-(4-methoxybenzyl)-4H-1,2,4-triazol-4-yl]acetohydrazide (1) and its Derivatives

Compound Description: This compound served as the starting point for synthesizing several heterocyclic compounds, including 4-thiosemicarbazides (2a–c), 1,3,4-oxadiazole-2-thione (5), and Mannich bases (4a–f and 6a–b) []. These compounds were evaluated for lipase and α-glucosidase inhibition, showing promising activity and highlighting their potential as therapeutic agents.

3-(4-Chlorophenyl)-5-(4-methoxybenzyl)-4H-1,2,4-triazole and its Derivatives

Compound Description: Starting from 3-(4-chlorophenyl)-5-(4-methoxybenzyl)-4H-1,2,4-triazole, a series of new 1,2,4-triazole derivatives, including arylidene hydrazides (7), Schiff bases (10), and Mannich bases (11) were synthesized []. The synthesized compounds were tested for their anti-lipase and anti-urease activities. Several compounds showed significant inhibitory activity against these enzymes.

3′-(4-Chlorophenyl)-4′-phenyl-3H,4′H-spiro[benzo[b]thiophene-2,5′-isoxazol]-3-one

Compound Description: This compound's crystal structure was determined using X-ray crystallography, revealing its molecular conformation and the influence of weak C—H⋯O hydrogen bonds and π–π interactions on its crystal packing [].

5-Amino-4-(4-chlorophenyl)pentanoic Acid (10) and Enantiomers of 5-Amino-3-(4-chlorophenyl)pentanoic Acid

Compound Description: These baclofen homologues were synthesized and pharmacologically evaluated for their interaction with GABAA and GABAB receptors []. Notably, while compound 10 lacked significant activity, enantiomers 11 and 12 showed weak inhibitory effects on GABAB receptors, distinct from the potent agonistic action of baclofen.

N-(4-chlorophenyl)-2-(pyridin-4- ylcarbonyl) hydrazinecarbothioamide

Compound Description: This pyridine-based thiosemicarbazide was synthesized and investigated for its antimicrobial properties []. The study involved structural characterization using various methods, including single-crystal X-ray analysis. Notably, the compound exhibited potent activity against Gram-positive bacteria, including MRSA strains, suggesting its potential as a lead for developing new antibacterial agents.

4,6-Bis(4-chlorophenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile (L) and its Transition Metal Complexes

Compound Description: This pyridine derivative and its transition metal complexes (Mn(II), Fe(III), Co(II), and Ni(II)) were synthesized and characterized []. Spectroscopic and analytical techniques were used to study the structural aspects of the complexes. The complexes exhibited higher antibacterial activity compared to the free ligand.

Quinazolinone- 5-(4-chlorophenyl) 1, 3, 4-oxadiazole Conjugates

Compound Description: These conjugates, combining quinazolinone and 1,3,4-oxadiazole moieties, were synthesized and evaluated for their cytotoxic activity []. The results showed that certain substitutions on the quinazolinone ring significantly influence their cytotoxic effects on MCF-7 and HeLa cancer cell lines.

N-(4-chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide and N-(3-chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide

Compound Description: These two compounds, both 2-[(diaminopyrimidin-2-yl)sulfanyl]acetamides, were structurally characterized using X-ray crystallography []. The analysis revealed their folded conformations and the specific angles between the pyrimidine and benzene rings, providing valuable insights into their three-dimensional structures.

2-Aryloxy-3-(4-chlorophenyl)-8-substituted-5-aryl-8,9-dihydro-3H-chromeno[2,3-d]pyrimidine-4,6(5H,7H)-dione Derivatives

Compound Description: Twenty-one novel derivatives were synthesized via a tandem aza-Wittig reaction and characterized using spectroscopic techniques and, in one instance, single-crystal X-ray diffraction [].

1-(adamantan-1-yl)-3-(4-chlorophenyl)thiourea

Compound Description: This compound's crystal structure was determined using X-ray crystallography []. The analysis provided detailed information about its unit cell dimensions, space group, and structural parameters, contributing to a deeper understanding of its solid-state properties.

N-(4-Chlorophenyl)-2-(pyridin-4-ylcarbonyl)hydrazinecarbothioamide

Compound Description: The solubility of this isoniazid analogue was studied in various solvents at different temperatures []. The experimental data were fitted to the Apelblat equation, demonstrating its usefulness for predicting solubility behavior.

5-Hydroxy-5(4'-chlorophenyl)-2, 3-dihydro-5H-imidazo-(2, 1-a) isoindole (Mazindol)

Compound Description: Mazindol is a tricyclic compound with anorexic properties []. It suppresses food consumption in animal models with minimal effects on cardiovascular parameters []. Mazindol influences brain norepinephrine metabolism, inhibiting neuronal reuptake, and is currently used clinically as an appetite suppressant [].

2-(2-chlorophenyl)-3-(4-chlorophenyl)-7-(2,2-difluoropropyl)-6,7-dihydro-2H-pyrazolo[3,4-f][1,4]oxazepin-8(5H)-one (PF-514273)

Compound Description: PF-514273 is a potent and selective CB1 receptor antagonist with demonstrated oral activity in reducing food intake in rodent models, making it a potential candidate for obesity treatment [].

3‐(4‐Chloro­phenyl)‐3,4‐di­hydro­quinazolin‐2(1H)‐one

Compound Description: This compound was synthesized through a specific reaction involving N-(4-chlorophenyl)-2-nitrobenzylamine and triphosgene, facilitated by a low-valent titanium reagent []. Structural analysis revealed that the dihydroquinazoline ring within the molecule adopts a skew-boat conformation.

1-[2-[(1S)-(3-dimethylaminopropionyl)amino-2-methylpropyl]-4-methylphenyl]-4-[(2R)-methyl-3-(4-chlorophenyl)propionyl]piperazine

Compound Description: This compound, a potent and selective melanocortin-4 receptor antagonist, was discovered during the development of treatments for cachexia []. It exhibits high water solubility, good metabolic stability, and oral bioavailability in animal models.

1,3-Bis (4-chlorophenyl)-2, 3-epoxypropanone and its Derivatives

Compound Description: 1,3-Bis (4-chlorophenyl)-2, 3-epoxypropanone serves as a valuable synthon for synthesizing various cyclic systems with potential antimicrobial activity [].

(E)-4-(4-chlorophenyl)-2-oxo-3-butenoic acid (CPB)

Compound Description: CPB acts as a suicide substrate for brewer's yeast pyruvate decarboxylase (PDC) []. It irreversibly inactivates the enzyme in a time- and concentration-dependent manner, showing a unique mechanism of inhibition.

(Z)- and (E)-4-Amino-3-(4-chlorophenyl)-but-2-enoic acids

Compound Description: These compounds were synthesized as conformationally restricted analogues of baclofen, a GABAB receptor agonist []. This approach aimed to explore the structure-activity relationship of baclofen and design new compounds with potentially improved pharmacological profiles.

4-(5-(4-chlorophenyl)-2-methyl-3-propionyl-1H-pyrrol-1-yl)benzenesulfonamide (A-867744)

Compound Description: A-867744 is a novel positive allosteric modulator (PAM) of the α7 nicotinic acetylcholine receptor (α7 nAChR) []. It potentiates acetylcholine-evoked currents and exhibits a unique pharmacological profile compared to other α7 PAMs []. A-867744 holds potential for treating cognitive deficits associated with schizophrenia and Alzheimer's disease.

Properties

CAS Number

339013-36-4

Product Name

3-(4-Chlorophenyl)-2-morpholinoquinoline

IUPAC Name

4-[3-(4-chlorophenyl)quinolin-2-yl]morpholine

Molecular Formula

C19H17ClN2O

Molecular Weight

324.81

InChI

InChI=1S/C19H17ClN2O/c20-16-7-5-14(6-8-16)17-13-15-3-1-2-4-18(15)21-19(17)22-9-11-23-12-10-22/h1-8,13H,9-12H2

InChI Key

MOJDOVILLUVRPK-UHFFFAOYSA-N

SMILES

C1COCCN1C2=NC3=CC=CC=C3C=C2C4=CC=C(C=C4)Cl

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.